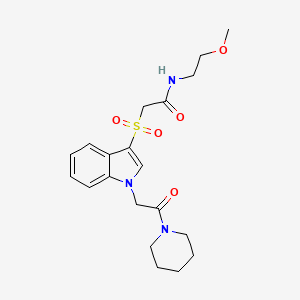

N-(2-methoxyethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O5S/c1-28-12-9-21-19(24)15-29(26,27)18-13-23(17-8-4-3-7-16(17)18)14-20(25)22-10-5-2-6-11-22/h3-4,7-8,13H,2,5-6,9-12,14-15H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCHSUONZOJHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, while the indole and sulfonamide groups may contribute to its pharmacological profile.

1. Anticancer Activity

Recent studies have indicated that compounds containing indole and sulfonamide functionalities exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed inhibition of cancer cell proliferation through modulation of apoptotic pathways and cell cycle arrest. The specific activity of this compound in various cancer cell lines remains to be fully elucidated but suggests promising therapeutic potential.

2. Antimicrobial Activity

Compounds with similar structural motifs have been evaluated for their antimicrobial properties. A study reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis, which may also apply to this compound.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) inhibition. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary findings suggest that derivatives of this compound may exhibit competitive inhibition against AChE, further warranting investigation into their neuroprotective effects.

Case Study 1: Anticancer Assay

In a recent assay involving various derivatives of indole-sulfonamide compounds, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Antibacterial Screening

A series of synthesized piperidine derivatives, including this compound, were screened for antibacterial activity. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, reinforcing the therapeutic potential of sulfonamide-containing compounds in treating bacterial infections .

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Target | Result |

|---|---|---|

| Anticancer | Various cancer cell lines | IC50 comparable to chemotherapeutics |

| Antibacterial | Salmonella typhi | Moderate activity |

| Bacillus subtilis | Strong activity | |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Competitive inhibition observed |

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological Insights

NK-1 Receptor Antagonism :

- The target compound’s piperidine and indole-sulfonyl groups align with LY303870’s NK-1 antagonism. LY303870’s high affinity (Ki < 1 nM) is attributed to its piperidine and aromatic interactions . The target’s methoxyethyl group may improve solubility but reduce receptor binding compared to LY303870’s benzyl moiety.

Anti-Inflammatory Potential: Compounds like N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () combine indole with NSAID motifs (e.g., naproxen), suggesting dual action via COX inhibition and indole-mediated pathways . The target’s sulfonyl group may enhance stability or binding to inflammatory targets.

Cytotoxicity Considerations :

- Simpler indole-acetamides (e.g., , Compound 3) exhibit moderate cytotoxicity, implying that the target’s piperidine and sulfonyl groups could mitigate toxicity while retaining activity .

Structural Modifications and Trends

Piperidine vs. Methylpiperidine :

- The target’s unsubstituted piperidine may offer broader receptor interaction compared to 4-methylpiperidine (), which could enhance selectivity for specific subtypes .

Methoxyethyl vs. Aromatic Side Chains :

- The methoxyethyl acetamide in the target compound likely improves aqueous solubility compared to LY303870’s hydrophobic benzyl group, which may enhance bioavailability .

Q & A

Q. Optimization Strategies :

- Control reaction temperature (e.g., 0–5°C for sulfonylation to prevent side reactions) .

- Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity with TLC/HPLC .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound's biological efficacy?

SAR studies focus on modifying specific functional groups:

- Piperidine Ring : Replace piperidin-1-yl with pyrrolidin-1-yl to assess impact on target binding affinity (e.g., via molecular docking) .

- Methoxyethyl Group : Vary the alkoxy chain length (e.g., ethoxy vs. methoxy) to study pharmacokinetic properties like lipophilicity (logP) .

- Sulfonyl Linker : Replace sulfonyl with carbonyl or methylene groups to evaluate conformational flexibility and target interaction .

Q. Methodology :

- Synthesize analogs via parallel combinatorial chemistry .

- Test in vitro activity against target enzymes (e.g., kinase inhibition assays) and correlate with computational binding energy scores .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of indole sulfonylation and acetamide formation (e.g., δ 7.8–8.2 ppm for sulfonyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can researchers identify and validate the compound's biological targets?

- Target Fishing : Use chemoproteomics (e.g., affinity chromatography with immobilized compound) to pull down binding proteins from cell lysates .

- Enzyme Assays : Test inhibition of kinases or GPCRs linked to metabolic disorders (IC₅₀ determination via fluorescence polarization) .

- CRISPR-Cas9 Knockout : Validate target relevance by comparing compound efficacy in wild-type vs. gene-edited cell lines .

Basic: What stability challenges are associated with this compound, and how can they be mitigated?

- Hydrolytic Degradation : The sulfonyl group is prone to hydrolysis under acidic/basic conditions. Stability studies in pH 1–9 buffers (37°C, 24h) with HPLC monitoring are recommended .

- Photodegradation : Store in amber vials at –20°C to prevent light-induced decomposition .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 150°C; avoid high-temperature processing .

Advanced: How can computational modeling guide the optimization of this compound's pharmacokinetics?

- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier penetration using logP and polar surface area (PSA) calculations .

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify metabolic hot spots (e.g., N-demethylation of piperidine) .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR-driven modifications .

Basic: How should researchers address contradictions in reported biological activity data?

- Source Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays) .

- Dose-Response Reproducibility : Replicate studies with standardized protocols (e.g., 72h incubation in triplicate) .

- Meta-Analysis : Use tools like RevMan to pool data from multiple studies and identify outliers .

Advanced: What in vivo experimental designs are suitable for evaluating therapeutic potential?

- Pharmacokinetics : Administer 10 mg/kg (IV/PO) to rodents; collect plasma for LC-MS/MS analysis of t₁/₂ and bioavailability .

- Toxicity Screening : 14-day repeat-dose study (OECD 407) with histopathology and serum biochemistry .

- Disease Models : Test in high-fat diet-induced obesity mice for metabolic activity (e.g., glucose tolerance tests) .

Basic: What formulation challenges arise due to the compound's physicochemical properties?

- Poor Aqueous Solubility : Use co-solvents (e.g., PEG 400) or nanocarriers (liposomes) for in vivo delivery .

- Crystallization Issues : Amorphize via spray drying with PVP to enhance dissolution rate .

- pH-Dependent Stability : Buffer formulations to pH 6–7 for oral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.